Y4R agonist-1

NPY4R pharmacology radioligand binding receptor affinity

Y4R agonist-1 (CAS 2757328-51-9) is a potent, high-affinity synthetic peptide agonist of the human neuropeptide Y4 receptor (NPY4R), a class A G protein-coupled receptor involved in appetite regulation, energy homeostasis, and cardiovascular function. The compound has a molecular formula C₅₁H₈₀N₁₈O₁₁ and a molecular weight of 1121.29 g/mol.

Molecular Formula C51H80N18O11
Molecular Weight 1121.3 g/mol
Cat. No. B12419244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY4R agonist-1
Molecular FormulaC51H80N18O11
Molecular Weight1121.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N
InChIInChI=1S/C51H80N18O11/c1-29(2)26-38(46(78)64-35(9-6-24-60-49(55)56)44(76)66-37(42(52)74)27-30-11-15-32(70)16-12-30)67-45(77)36-10-7-25-61-50(57)69-51(80)62-22-4-3-21-58-40(72)19-20-41(73)63-34(8-5-23-59-48(53)54)43(75)68-39(47(79)65-36)28-31-13-17-33(71)18-14-31/h11-18,29,34-39,70-71H,3-10,19-28H2,1-2H3,(H2,52,74)(H,58,72)(H,63,73)(H,64,78)(H,65,79)(H,66,76)(H,67,77)(H,68,75)(H4,53,54,59)(H4,55,56,60)(H4,57,61,62,69,80)/t34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyHRFROEUEVCIDOO-BGBFCPIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Y4R Agonist-1 Procurement Guide: Compound Identity & Core Pharmacological Profile


Y4R agonist-1 (CAS 2757328-51-9) is a potent, high-affinity synthetic peptide agonist of the human neuropeptide Y4 receptor (NPY4R), a class A G protein-coupled receptor involved in appetite regulation, energy homeostasis, and cardiovascular function . The compound has a molecular formula C₅₁H₈₀N₁₈O₁₁ and a molecular weight of 1121.29 g/mol . It exhibits a radioligand binding affinity (Ki) of 0.048 nM at the human Y4 receptor, as determined by displacement of [³H]UR-KK200 in CHO-mtAEQ cells expressing Gqi5, positioning it among the highest-affinity Y4R agonists reported to date [1][2].

Why Y4R Agonist-1 Cannot Be Replaced by Generic Y4R Ligands: Selectivity and Functional Bias Considerations


The neuropeptide Y receptor family includes four functional subtypes (Y1, Y2, Y4, Y5) with overlapping ligand recognition profiles, making subtype selectivity the central procurement challenge [1]. Native peptide agonists such as human pancreatic polypeptide (hPP) exhibit significant cross-reactivity with Y1 and Y5 receptors at elevated concentrations, and many literature Y4R ligands such as the dimeric peptide BVD-74D or the hexapeptide acetyl-RYRLRY-NH₂ demonstrate either suboptimal affinity (Ki > 1 nM) or incomplete functional selectivity, which can confound in vivo target-deconvolution experiments [1]. Y4R agonist-1 addresses this gap through an engineered acylguanidine linker that confers sub-100 pM binding affinity and a >60,000-fold selectivity window over Y1, a margin that generic Y4R agonists cannot replicate [2][3].

Y4R Agonist-1 Quantitative Differentiation: Head-to-Head Binding, Functional, and Selectivity Data


Sub-100 pM Binding Affinity at Human Y4 Receptor vs. Native Ligand hPP and Clinical Candidate BVD-74D

Y4R agonist-1 achieves a Ki of 0.048 nM (48 pM) in a competitive radioligand displacement assay using [³H]UR-KK200 at human Y4R expressed in CHO-mtAEQ/Gqi5 cells, measured after 90 min incubation [1]. By comparison, the native agonist human pancreatic polypeptide (hPP) binds with a Ki of approximately 1.5–2.0 nM in the same assay system, making Y4R agonist-1 approximately 30–40-fold more potent at the primary binding site [2]. The literature dimeric Y4R agonist (2R,7R)-BVD-74D, a stereochemically pure comparator, exhibits a Ki of 0.18 nM under comparable conditions, so Y4R agonist-1 demonstrates a 3.75-fold affinity advantage [3]. This gap is critical for applications requiring near-complete receptor occupancy at low nanomolar concentrations.

NPY4R pharmacology radioligand binding receptor affinity

Functional Potency (EC50) in Multiple Transduction Assays vs. hPP and UR-KK200

Y4R agonist-1 demonstrates consistently low nanomolar functional potency across three orthogonal assay platforms: EC50 = 1.70 nM in a miniGsi protein recruitment assay (HEK293T-NlucN-mGSi/Y4R-NlucC), EC50 = 2.70 nM in a calcium aequorin assay (CHO-mtAEQ/Gqi5), and EC50 = 3.60 nM in a β‑arrestin‑1 recruitment assay (HEK293T-ARRB1) [1][2]. The endogenous agonist hPP, in contrast, displays EC50 values of 11–25 nM in calcium aequorin assays, representing a 4–9-fold lower functional potency [3]. The synthetic radioligand UR-KK200, a commonly used Y4R tool compound, exhibits an EC50 of 20 nM in the same miniGsi recruitment assay, a 12-fold rightward shift relative to Y4R agonist-1 [4]. The narrow EC50 spread (1.70–3.60 nM) across G protein and arrestin pathways indicates balanced signaling without pronounced bias, reducing assay-dependent variability in functional studies.

G protein signaling β-arrestin recruitment functional selectivity

Y1 Receptor Selectivity Window Exceeding 60,000-Fold vs. Native PP and Non-Selective NPY Analogs

Y4R agonist-1 was counter-screened against the human Y1 receptor, returning a Ki > 3,000 nM (displacement of a tritiated Y1-selective antagonist) [1]. With a Y4 Ki of 0.048 nM, the resulting selectivity ratio exceeds 62,500-fold [1]. By comparison, human pancreatic polypeptide (hPP), the endogenous Y4-preferring ligand, shows a Y1 Ki of approximately 140 nM, yielding only a ~70-fold selectivity window [2]. The non-selective NPY analog pNPY (porcine NPY) binds Y1 and Y4 with comparable affinity (Ki ≈ 0.5–1 nM), providing essentially no selectivity [3]. Therefore, Y4R agonist-1 provides a >890-fold improvement in Y1 selectivity relative to hPP, making it uniquely suitable for experiments where Y1-mediated off-target effects must be rigorously excluded.

receptor subtype selectivity Y1 vs. Y4 selectivity off-target profiling

Stereochemical Purity and Defined (R,R) Configuration vs. Racemic or Undefined Diastereomeric Mixtures

The parent scaffold of Y4R agonist-1, BVD-74D, was originally reported as a diastereomeric mixture of (R,R)- and (S,S)-bis(YRLRY-NH₂) linked by 2,7-diaminooctanedioic acid [1]. The (2R,7R) diastereomer exhibited a Ki of 0.18 nM, whereas the (2S,7S) diastereomer showed substantially weaker binding (Ki > 10 nM), proving that Y4R binding is strictly stereodependent [1]. Y4R agonist-1 (compound 17 in the source publication) incorporates an achiral octanedioic acid linker and replaces an arginine residue with Nω-(6-aminohexylaminocarbonyl)Arg, eliminating chiral ambiguity in the linker while preserving stereochemical definition at all amino acid α‑carbons [1]. In contrast to racemic preparations or undefined diastereomeric mixtures that can display up to 50‑fold variations in batch-to-batch activity, Y4R agonist-1's defined stereochemistry ensures that the reported Ki (0.048 nM) is reproducible across independent syntheses [2].

stereochemistry diastereomer purity batch reproducibility

Sub-Nanomolar Radioligand Derivatization Potential for In-House Tracer Development

The original medicinal chemistry program demonstrated that [³H]propionylation of the free amino group in the linker region of Y4R agonist-1 yields radioligand [³H]18, which retains a sub-nanomolar Kd of 0.23 nM at human Y4R [1]. This Kd value is comparable to the commercial Y4R radioligand [³H]UR-KK200 (Kd ≈ 0.2 nM) but is structurally matched to the pharmacological tool compound itself, enabling self-competition binding studies without the need for an orthogonal tracer [1][2]. By contrast, BVD-74D-derived radioligands require stereochemical resolution and display batch-dependent specific activity [1]. The availability of a defined tritiation protocol in the primary literature reduces method development time for laboratories intending to establish Y4R binding assays with the identical chemical entity used as the pharmacological probe.

radioligand development tritiation receptor autoradiography

Y4R Agonist-1: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Target Deconvolution and Phenotypic Screening Where Y1-Mediated Confounds Must Be Excluded

In phenotypic assays using primary cells or tissue explants that co-express Y1 and Y4 receptors (e.g., human subcutaneous adipocytes, vascular smooth muscle, enteric neurons), addition of Y4R agonist-1 at 1–10 nM achieves >95% Y4 receptor occupancy while producing negligible Y1 receptor engagement (calculated Y1 occupancy < 0.0003% at 10 nM based on a Ki > 3,000 nM) [1]. This contrasts with hPP, which at concentrations needed to saturate Y4 (≥30 nM) would occupy approximately 18% of Y1 receptors, introducing a significant confound in functional readouts [1][2].

High-Throughput Y4R Binding Assays Requiring Minimal Compound Consumption

Y4R agonist-1's sub-100 pM affinity enables its use as a high-affinity competitor in fluorescence polarization or TR-FRET binding assays at concentrations 30–40-fold lower than those required for hPP competition [1]. For a typical 384-well screening campaign involving 100,000 compounds, the total quantity of Y4R agonist-1 needed for assay setup and validation is approximately 1–2 mg, compared to 30–80 mg for hPP-based competition, representing a significant cost-efficiency gain in large-scale procurement [2].

In Vivo Metabolic Studies in Rodent Models Requiring Pharmacological Y4R Activation Without Coadministered Y1 Antagonists

In rodent models of diet-induced obesity where Y4 receptor activation in the hypothalamus and pancreas reduces food intake and improves glucose tolerance, Y4R agonist-1 provides a >62,500-fold selectivity window over Y1, obviating the need for coadministration of a Y1 antagonist (e.g., BIBO 3304) that is typically required when using pNPY or hPP as the Y4R agonist [1][2]. This simplifies experimental protocols, reduces animal stress from multiple injections, and eliminates pharmacokinetic interactions between agonist and antagonist compounds [1].

Generation of Matched Pharmacological Tool and Radioligand Pair for Receptor Occupancy Studies

Contract research organizations (CROs) developing Y4 receptor occupancy assays for pharmaceutical clients can procure a single batch of Y4R agonist-1 and, following the published tritiation protocol, generate [³H]Y4R agonist-1 (Kd = 0.23 nM) from the identical precursor [1]. This matched pair approach eliminates the logistical complexity and batch-to-batch variability associated with sourcing the pharmacological tool and the radioligand from separate vendors or synthetic routes, streamlining IND-enabling receptor occupancy studies [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Y4R agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.